An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Chloro-1-methyl-1H-indazole. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Chemical Properties
4-Chloro-1-methyl-1H-indazole is a halogenated derivative of the indazole scaffold, a bicyclic heterocyclic aromatic organic compound. Its core structure consists of a benzene ring fused to a pyrazole ring. The presence of the chloro and methyl groups at specific positions influences its physicochemical properties and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Molecular Weight | 166.61 g/mol | [2] |
| CAS Number | 162502-53-6 | [2] |
| Physical Appearance | Brown solid | [2] |
| Purity | ≥95% | [2] |
Quantitative data for melting point, boiling point, and solubility are not consistently available in public literature.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) of 4-chloro-1H-indazole: δ 8.18 (d, J = 1 Hz, 1H), 7.33 (d, J = 8 Hz, 1H), 7.31 (t, J = 7 Hz, 1H), 7.17 (dd, J = 7 Hz, 1 Hz, 1H)[1]
-
LCMS (ESI pos) of 4-chloro-1H-indazole: m/e 153 (M + 1)[1]
Experimental Protocols
The synthesis of 4-Chloro-1-methyl-1H-indazole can be conceptualized as a two-step process: the synthesis of the 4-chloro-1H-indazole precursor followed by its N-methylation.
Synthesis of 4-Chloro-1H-indazole
A detailed protocol for the synthesis of 4-chloro-1H-indazole has been reported and is summarized below.[1]
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottomed flask equipped with a stirrer, combine 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction mixture at 60 °C overnight.
-
After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[1]
N-Methylation of 4-Chloro-1H-indazole
While a specific protocol for the methylation of 4-chloro-1H-indazole is not detailed in the available literature, general methods for the N-alkylation of indazoles can be adapted. The regioselectivity of the methylation (N1 vs. N2 position) is highly dependent on the reaction conditions.[6]
Materials for N1-Methylation (Thermodynamic Control):
-
4-chloro-1H-indazole
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide or dimethyl sulfate
Procedure for N1-Methylation:
-
To a stirred solution of 4-chloro-1H-indazole in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to isolate 4-Chloro-1-methyl-1H-indazole.
References
- 1. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Chloro-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
- 3. 4-Chloro-1H-imidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-Chloro-1-methyl-1H-indazole(162502-53-6) 1H NMR spectrum [chemicalbook.com]
- 5. 162502-53-6|4-Chloro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]




